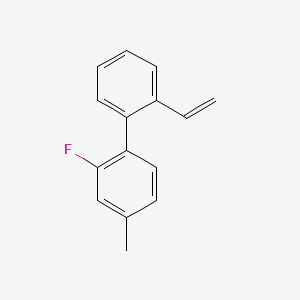
2'-Ethenyl-2-fluoro-4-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methyl-2’-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C15H13F It is a biphenyl derivative where one of the phenyl rings is substituted with a fluorine atom, a methyl group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-2’-vinyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-Fluoro-4-methyl-2’-vinyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-2’-vinyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-Fluoro-4-methyl-2’-vinyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-2’-vinyl-1,1’-biphenyl depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the fluorine atom is replaced by a nucleophile through a mechanism involving the formation of a Meisenheimer complex. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methyl-2’-vinyl-1,1’-biphenyl
- 2-Fluoro-4-(trifluoromethyl)-2’-vinyl-1,1’-biphenyl
Uniqueness
2-Fluoro-4-methyl-2’-vinyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H13F |
|---|---|
Molecular Weight |
212.26 g/mol |
IUPAC Name |
1-(2-ethenylphenyl)-2-fluoro-4-methylbenzene |
InChI |
InChI=1S/C15H13F/c1-3-12-6-4-5-7-13(12)14-9-8-11(2)10-15(14)16/h3-10H,1H2,2H3 |
InChI Key |
YTHSMYSOUYPNFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2C=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















